molecular formula C15H16N2 B1285884 1-Benzyl-1,2,3,4-tetrahydroquinoxaline CAS No. 2602-45-1

1-Benzyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1285884
CAS RN: 2602-45-1
M. Wt: 224.3 g/mol
InChI Key: QDTKGICRPUUWCY-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound . It is an endogenous amine found in human cerebrospinal fluid and its levels increase in patients with Parkinson’s disease .


Synthesis Analysis

The synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline involves the Strecker reaction of iodophenethylamines with phenylacetaldehydes, which affords the corresponding α-aminonitriles. These α-aminonitriles, upon treatment with i-propyl magnesium chloride, undergo a Bruylants reaction to give the title compounds .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline contains a total of 35 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

1-Benzyl-1,2,3,4-tetrahydroquinoxaline has been found to have concentration-dependent effects opposing apoptosis. At low concentrations (50 μM), it exhibits neuroprotective activity, whereas at higher concentrations (500 μM), it can be neurotoxic and significantly intensify glutamate-induced increases in apoptosis markers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline include a density of 1.1±0.1 g/cm3, a boiling point of 358.7±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Synthesis of Alkaloids

“1-Benzyl-1,2,3,4-tetrahydroquinoxaline” can be used in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

Cyclization Reactions

This compound can be involved in cyclization reactions . Cyclization is a process where a molecule transforms from a linear or acyclic compound to a cyclic one. This process is a fundamental part of organic chemistry and is used in the synthesis of many important chemicals.

Hydrogenation Processes

“1-Benzyl-1,2,3,4-tetrahydroquinoxaline” can be used in hydrogenation processes . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst. The process is commonly employed to reduce or saturate organic compounds.

Iodination Reactions

This compound can be used in iodination reactions . Iodination is a process where an iodine atom is introduced into a molecular entity. It is a common method used in organic chemistry to modify the structure of molecules.

Iodine-Magnesium Exchange Reaction

“1-Benzyl-1,2,3,4-tetrahydroquinoxaline” can be used in iodine-magnesium exchange reactions . This is a type of organometallic reaction where an organoiodine compound is treated with an organomagnesium compound, leading to the exchange of the iodine and magnesium.

Medicinal Chemistry

Tetrahydroquinoxalines have received increasing attention from the viewpoint of medicinal chemistry . They are used for the construction of conformationally restricted analogues of biologically active peptides .

Safety and Hazards

The safety and hazards associated with 1-Benzyl-1,2,3,4-tetrahydroquinoxaline are represented by the hazard statements H302, H315, H319, H335, and various precautionary statements .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline is the dopaminergic neurons in the brain . These neurons play a crucial role in regulating motor control and reward-driven behavior.

Mode of Action

1-Benzyl-1,2,3,4-tetrahydroquinoxaline interacts with these dopaminergic neurons, causing a significant decrease in the concentration of dopamine . It also affects the levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-xl, thereby inducing cell death via apoptosis .

Biochemical Pathways

1-Benzyl-1,2,3,4-tetrahydroquinoxaline affects the dopamine and serotonin metabolism in the brain . It inhibits the increase in the concentration of dopamine and all of its metabolites in dopaminergic structures . It also enhances dopamine catabolism through a monoamine oxidase-dependent oxidative pathway, leading to free radical production .

Pharmacokinetics

It is known that the compound can be administered intraperitoneally . The impact of its ADME properties on bioavailability remains to be investigated.

Result of Action

The action of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline results in a significant decrease in exploratory locomotor activity . Moreover, it reduces the content of the extraneuronal dopamine metabolite 3-MT by 70% .

Action Environment

Environmental factors and endogenously produced toxins, such as 1-Benzyl-1,2,3,4-tetrahydroquinoxaline, are considered to be involved in the pathogenesis of Parkinson’s disease . Elevated endogenous levels of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline may pose a serious risk in patients undergoing L-DOPA therapy .

properties

IUPAC Name

4-benzyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-6-13(7-3-1)12-17-11-10-16-14-8-4-5-9-15(14)17/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTKGICRPUUWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585732
Record name 1-Benzyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,2,3,4-tetrahydroquinoxaline

CAS RN

2602-45-1
Record name 1-Benzyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,2,3,4-tetrahydroquinoxaline
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